molecular formula C14H17NO3 B1299224 (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine CAS No. 626205-86-5

(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Cat. No. B1299224
CAS RN: 626205-86-5
M. Wt: 247.29 g/mol
InChI Key: BSKGXVONRAQVIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives can be complex and often involves multiple steps. For instance, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block involves polymerization with various diacid ethyl esters catalyzed by Candida antarctica Lipase B (CALB) . Although this does not directly describe the synthesis of (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, it does highlight the potential for enzymatic methods in the synthesis of furan-based compounds.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. This structure is crucial as it imparts certain chemical properties to the compound. The papers provided do not detail the molecular structure of this compound, but they do discuss related structures such as 2,5-bis(hydroxymethyl)furan-based polyesters, which have been fully characterized .

Chemical Reactions Analysis

The reactivity of furan derivatives can vary significantly depending on the substituents attached to the furan ring. For example, the reaction of nitrosocarbonyl compounds with 2,5-disubstituted furans leads to the synthesis of 1,4,2-dioxazine and 1,4,2-dioxazole derivatives . This indicates that furan compounds can participate in complex reactions, forming a variety of cyclic structures with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by the substituents on the furan ring and the overall molecular structure. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan results in materials with number-average molecular weights around 2000 g/mol, and the physical properties of these polyesters are affected by the number of methylene units in the dicarboxylic segments . This suggests that the physical properties of this compound would also be influenced by its specific molecular structure and substituents.

Scientific Research Applications

Synthesis Methods and Catalytic Processes

  • Bis-Benzoquinoline Derivatives Synthesis : A method using iodine catalysis to synthesize bis-benzoquinoline derivatives, involving the ring-opening of furan, has been developed. This process uses aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran, yielding various derivatives in moderate yields (Chen et al., 2013).

  • Iron-Catalyzed Amination of Benzyl Alcohols : Research on benzylamines, crucial in pharmaceutically active compounds, highlights an iron-catalyzed method for producing a range of benzylamines. This involves coupling benzyl alcohols with amines, potentially offering a sustainable approach to synthesizing structurally diverse benzylamines (Yan et al., 2016).

Chemical Reactions and Transformations

  • Mannich Condensations for Heteroaryl-Benzotriazoles : Efficient synthesis of N-substituted-2-(benzotriazol-1-yl) isoindoles and pyrroles through Mannich reactions involving primary amines, o-phthalaldehyde, and 2,5-dimethoxy-2,5dihydrofuran has been demonstrated (Katritzky et al., 2000).

  • Ring Transformation in 2(3H)-furanone Derivatives : The study explores converting 2(3H)-furanone into oxazinone and pyrimidinone derivatives, utilizing a synthesized 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide through thermolysis and base-catalyzed decomposition (Hashem et al., 2017).

Biochemical and Pharmaceutical Applications

  • Synthesis of Bio-based Thermosets : Research on renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s via polymerization of a bis(2-oxazoline) monomer with sebacic acid. This approach emphasizes sustainable methodologies in material science, particularly in the development of renewable polymers (Wilsens et al., 2015).

  • Hydrogen Bonding in Aliphatic-Aromatic Poly(ester amide)s : A study on poly(ester amide)s containing 2,5-furandicarboxylic acid, focusing on the influence of the 2,5-Furandicarboxamide moiety on hydrogen bonding. This research provides insights into the synthesis and properties of novel polymers with potential applications in various industries (Wilsens et al., 2014).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-16-12-5-6-14(17-2)11(8-12)9-15-10-13-4-3-7-18-13/h3-8,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKGXVONRAQVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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